![molecular formula C20H26N2O4 B4533589 2-(3-{[1-(cyclopropylcarbonyl)-4-piperidinyl]oxy}benzoyl)-1,2-oxazinane](/img/structure/B4533589.png)
2-(3-{[1-(cyclopropylcarbonyl)-4-piperidinyl]oxy}benzoyl)-1,2-oxazinane
Description
2-(3-{[1-(cyclopropylcarbonyl)-4-piperidinyl]oxy}benzoyl)-1,2-oxazinane is a compound of interest within organic chemistry due to its complex structure and potential for various chemical applications. Its synthesis, molecular structure, chemical reactions, and properties have been explored to understand its behavior and utility in scientific research.
Synthesis Analysis
The synthesis of 2-(3-{[1-(cyclopropylcarbonyl)-4-piperidinyl]oxy}benzoyl)-1,2-oxazinane and similar compounds typically involves electrooxidative cyclization methods. For instance, electrooxidative cyclization of hydroxyamino compounds possessing a benzyl group has been utilized to synthesize novel 2-aryl-1,3-oxazinane derivatives, indicating a method that could potentially be applied or adapted for the synthesis of our compound of interest (Okimoto et al., 2012).
Molecular Structure Analysis
Molecular structure analysis of 1,2-oxazinane derivatives reveals significant insights into their chemical behavior. The structural configurations, particularly the placement of substituents on the oxazinane ring, impact the compound's reactivity and physical properties. Techniques such as X-ray diffraction are commonly employed to elucidate these structures (Buttke et al., 1993).
Chemical Reactions and Properties
The chemical reactivity of 1,2-oxazinane derivatives involves various transformations, including ring expansion, reduction, and functional group modifications. These reactions are pivotal for synthesizing new compounds and for applications in material science, pharmaceuticals, and organic synthesis (Balasubramanian, 2008).
properties
IUPAC Name |
cyclopropyl-[4-[3-(oxazinane-2-carbonyl)phenoxy]piperidin-1-yl]methanone | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H26N2O4/c23-19(15-6-7-15)21-11-8-17(9-12-21)26-18-5-3-4-16(14-18)20(24)22-10-1-2-13-25-22/h3-5,14-15,17H,1-2,6-13H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KSJZVSXWMUFMLW-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCON(C1)C(=O)C2=CC(=CC=C2)OC3CCN(CC3)C(=O)C4CC4 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H26N2O4 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
358.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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